molecular formula C23H16N2O5S B11588530 methyl 2-(3,9-dioxo-1-phenyl-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-(3,9-dioxo-1-phenyl-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11588530
M. Wt: 432.4 g/mol
InChI Key: OGZAMDCEQBBWBF-UHFFFAOYSA-N
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Description

Methyl 2-(3,9-dioxo-1-phenyl-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound featuring a unique combination of chromeno, pyrrol, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3,9-dioxo-1-phenyl-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include dimethylformamide (DMF), acetic acid, and various catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to ensure scalability and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,9-dioxo-1-phenyl-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include acids, bases, and solvents like toluene, ethanol, and dichloromethane. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 2-(3,9-dioxo-1-phenyl-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-(3,9-dioxo-1-phenyl-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-hydroxyindole-3-carboxylate
  • 7-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid

Uniqueness

Methyl 2-(3,9-dioxo-1-phenyl-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate stands out due to its unique combination of chromeno, pyrrol, and thiazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H16N2O5S

Molecular Weight

432.4 g/mol

IUPAC Name

methyl 2-(3,9-dioxo-1-phenyl-1H-chromeno[2,3-c]pyrrol-2-yl)-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C23H16N2O5S/c1-12-20(22(28)29-2)31-23(24-12)25-17(13-8-4-3-5-9-13)16-18(26)14-10-6-7-11-15(14)30-19(16)21(25)27/h3-11,17H,1-2H3

InChI Key

OGZAMDCEQBBWBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=CC=C5)C(=O)OC

Origin of Product

United States

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